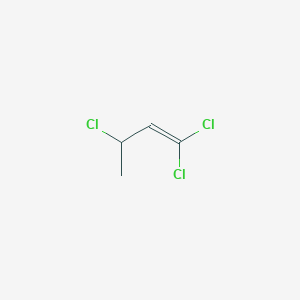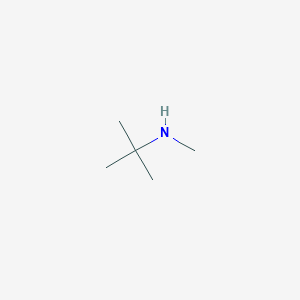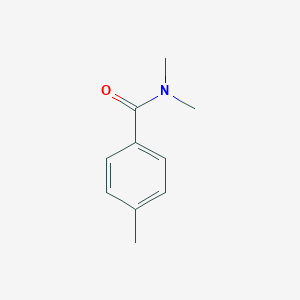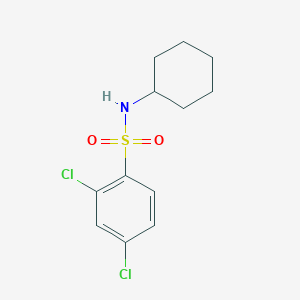
2,4-dichloro-N-cyclohexylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-cyclohexylbenzenesulfonamide (DCBS) is a synthetic compound that belongs to the family of sulfonamides. It is a white crystalline powder with a molecular weight of 347.80 g/mol. DCBS has been widely used in the pharmaceutical industry due to its potent antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-cyclohexylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the biosynthesis of folic acid, which is essential for the growth and replication of microorganisms. 2,4-dichloro-N-cyclohexylbenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid.
Effets Biochimiques Et Physiologiques
2,4-dichloro-N-cyclohexylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 3 hours. 2,4-dichloro-N-cyclohexylbenzenesulfonamide has been reported to have a mild irritant effect on the skin and eyes. It has also been shown to have a slight effect on liver enzymes in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-cyclohexylbenzenesulfonamide is a potent antibacterial and antifungal agent that can be used in a variety of laboratory experiments. It has a high solubility in water and other polar solvents, making it easy to dissolve in various media. However, 2,4-dichloro-N-cyclohexylbenzenesulfonamide has a limited spectrum of activity and may not be effective against all microorganisms. Additionally, the use of 2,4-dichloro-N-cyclohexylbenzenesulfonamide may lead to the development of resistance in microorganisms.
Orientations Futures
There are several future directions for the research of 2,4-dichloro-N-cyclohexylbenzenesulfonamide. One area of interest is the development of new derivatives with enhanced antibacterial and antifungal activities. Another area of interest is the investigation of the mechanism of action of 2,4-dichloro-N-cyclohexylbenzenesulfonamide at the molecular level. Furthermore, the potential use of 2,4-dichloro-N-cyclohexylbenzenesulfonamide as a therapeutic agent for various diseases, such as cancer and inflammation, should be explored.
Conclusion:
In conclusion, 2,4-dichloro-N-cyclohexylbenzenesulfonamide is a synthetic compound with potent antibacterial and antifungal properties. It has been extensively studied for its biological activities and has shown promising results in laboratory experiments. 2,4-dichloro-N-cyclohexylbenzenesulfonamide is a valuable tool for researchers in the pharmaceutical industry and has several potential future applications. However, further research is needed to fully understand the mechanism of action and potential therapeutic uses of 2,4-dichloro-N-cyclohexylbenzenesulfonamide.
Méthodes De Synthèse
2,4-dichloro-N-cyclohexylbenzenesulfonamide can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction yields 2,4-dichloro-N-cyclohexylbenzenesulfonamide as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2,4-dichloro-N-cyclohexylbenzenesulfonamide has been extensively studied for its biological activities. It has been reported to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. 2,4-dichloro-N-cyclohexylbenzenesulfonamide has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Propriétés
Numéro CAS |
873578-23-5 |
|---|---|
Nom du produit |
2,4-dichloro-N-cyclohexylbenzenesulfonamide |
Formule moléculaire |
C12H15Cl2NO2S |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-9-6-7-12(11(14)8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
Clé InChI |
RCFPDFNJCVRGPX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



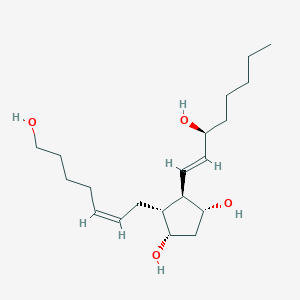
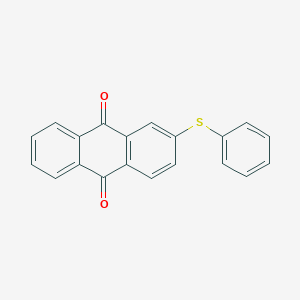
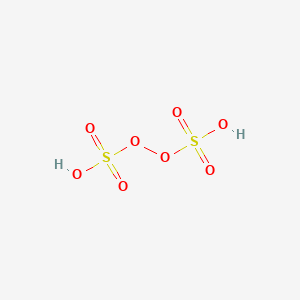
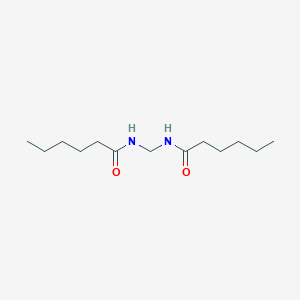
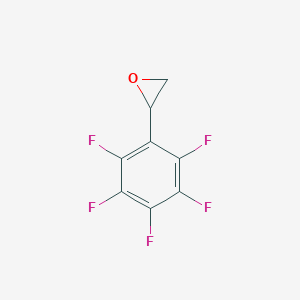
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
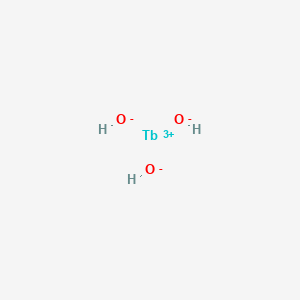
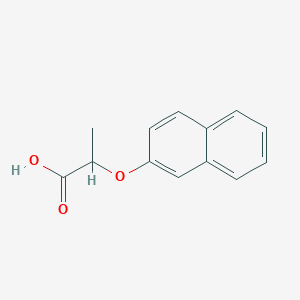
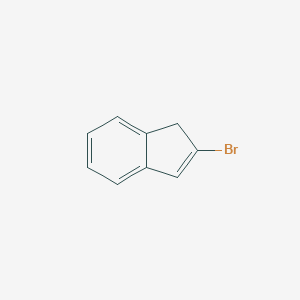
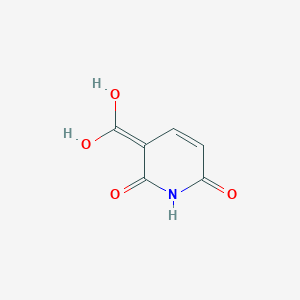
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
